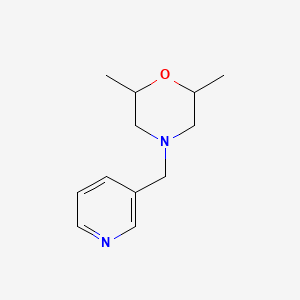![molecular formula C11H15ClO4S B3844204 1-[(4-Chlorophenyl)methylsulfonyl]-3-methoxypropan-2-ol](/img/structure/B3844204.png)
1-[(4-Chlorophenyl)methylsulfonyl]-3-methoxypropan-2-ol
Overview
Description
1-[(4-Chlorophenyl)methylsulfonyl]-3-methoxypropan-2-ol is an organic compound characterized by the presence of a chlorophenyl group, a methylsulfonyl group, and a methoxypropanol group
Preparation Methods
The synthesis of 1-[(4-Chlorophenyl)methylsulfonyl]-3-methoxypropan-2-ol typically involves multiple steps. One common synthetic route includes the reaction of 4-chlorobenzyl chloride with sodium methanesulfinate to form 4-chlorobenzyl methanesulfonate. This intermediate is then reacted with 3-methoxypropan-2-ol under basic conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-[(4-Chlorophenyl)methylsulfonyl]-3-methoxypropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of new derivatives. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-[(4-Chlorophenyl)methylsulfonyl]-3-methoxypropan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)methylsulfonyl]-3-methoxypropan-2-ol involves its interaction with molecular targets and pathways within biological systems. The sulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity to specific receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-[(4-Chlorophenyl)methylsulfonyl]-3-methoxypropan-2-ol can be compared with similar compounds such as:
4-Chlorobenzyl methanesulfonate: Shares the chlorophenyl and sulfonyl groups but lacks the methoxypropanol moiety.
3-Methoxypropan-2-ol: Contains the methoxypropanol group but lacks the chlorophenyl and sulfonyl groups.
4-Chlorophenyl methyl sulfone: Contains the chlorophenyl and sulfonyl groups but lacks the methoxypropanol moiety. The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methylsulfonyl]-3-methoxypropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO4S/c1-16-6-11(13)8-17(14,15)7-9-2-4-10(12)5-3-9/h2-5,11,13H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVUVGLFFHDTAIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CS(=O)(=O)CC1=CC=C(C=C1)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-[3-[(4-butoxybenzoyl)amino]propanoylamino]propanoate](/img/structure/B3844123.png)
![Trisodium;5-[[3-(diethylaminomethyl)-4-ethoxyphenyl]methyl]pyrimidine-2,4,6-triolate](/img/structure/B3844128.png)
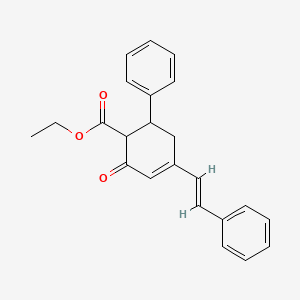
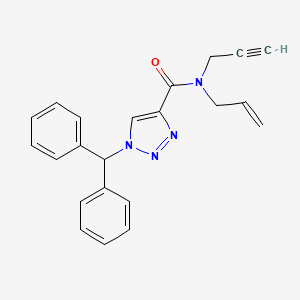
![3-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-7-hydroxy-6-nitro-2H-chromen-2-one](/img/structure/B3844158.png)
![2-Methoxy-4-[[methyl(2-pyridin-2-ylethyl)amino]methyl]-6-nitrophenol](/img/structure/B3844165.png)
![ethyl 1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B3844171.png)
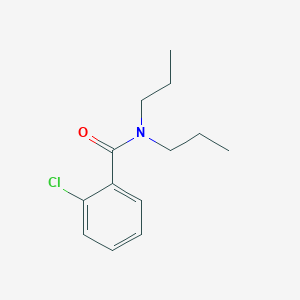
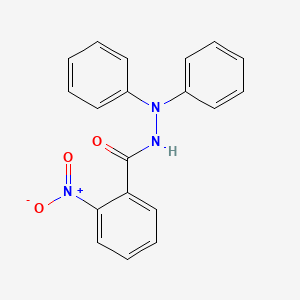
![N,N,N'-trimethyl-N'-[(4-nitrophenyl)methyl]ethane-1,2-diamine](/img/structure/B3844191.png)
![N-[2-(Dimethylamino)ethyl]-2-(3-pyridyl)quinolin-4-amine](/img/structure/B3844210.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B3844222.png)

